REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[O:5]=[C:6]([CH:8]=[C:9]([CH3:11])[CH3:10])[CH3:7].[CH2:12]=[CH:13][C:14](=[CH2:16])[CH3:15]>C1C=CC=CC=1>[CH3:16][C:14]1[CH2:15][C:9]([CH3:11])([CH3:10])[CH:8]([C:6](=[O:5])[CH3:7])[CH2:12][CH:13]=1 |f:0.1.2.3|
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Name
|
|
Quantity
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63 g
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Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
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2160 mL
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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441 g
|
Type
|
reactant
|
Smiles
|
O=C(C)C=C(C)C
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Type
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CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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are added
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Type
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TEMPERATURE
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Details
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maintaining the temperature of the mixture at +15°
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Type
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STIRRING
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Details
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whilst stirring
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Type
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ADDITION
|
Details
|
are then added in the course of 1 hour at +15°
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
WAIT
|
Details
|
is then effected for 20 hours at 16°
|
Duration
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20 h
|
Type
|
WAIT
|
Details
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followed by 6 hours at +25°
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The contents of the flask are then transferred to a separating funnel
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Type
|
WASH
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Details
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the product is washed twice with 500 ml of 10% hydrochloric acid, once with 500 ml of water, once with 500 ml of a 9% solution of sodium bicarbonate and twice with 500 ml of water
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Type
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DISTILLATION
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Details
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The benzene is distilled off on a water bath
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Type
|
CUSTOM
|
Details
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1070 g of crude product are obtained
|
Type
|
CUSTOM
|
Details
|
which are purified in a Vigreux flask under a pressure of 1 mm of mercury
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCC(C(C1)(C)C)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 560 g | |
YIELD: PERCENTYIELD | 76.3% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |